Cas no 2034469-30-0 (1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone)

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone structure
2034469-30-0 structure
Product name:1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone
CAS No:2034469-30-0
MF:C18H19F2N3O2
MW:347.359171152115
CID:5939951
PubChem ID:121017716

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 2034469-30-0
    • 1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-fluorophenyl)ethan-1-one
    • 1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(2-fluorophenyl)ethanone
    • AKOS026690798
    • 1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone
    • F6478-3739
    • 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone
    • Inchi: 1S/C18H19F2N3O2/c1-2-15-17(20)18(22-11-21-15)25-13-7-8-23(10-13)16(24)9-12-5-3-4-6-14(12)19/h3-6,11,13H,2,7-10H2,1H3
    • InChI Key: JMVHUEKPJAOYNE-UHFFFAOYSA-N
    • SMILES: FC1=C(CC)N=CN=C1OC1CN(C(CC2C=CC=CC=2F)=O)CC1

Computed Properties

  • Exact Mass: 347.14453318g/mol
  • Monoisotopic Mass: 347.14453318g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 454
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 55.3Ų

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6478-3739-2μmol
1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-fluorophenyl)ethan-1-one
2034469-30-0 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F6478-3739-20μmol
1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-fluorophenyl)ethan-1-one
2034469-30-0 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F6478-3739-3mg
1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-fluorophenyl)ethan-1-one
2034469-30-0 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F6478-3739-5mg
1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-fluorophenyl)ethan-1-one
2034469-30-0 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F6478-3739-30mg
1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-fluorophenyl)ethan-1-one
2034469-30-0 90%+
30mg
$178.5 2023-05-17
Life Chemicals
F6478-3739-2mg
1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-fluorophenyl)ethan-1-one
2034469-30-0 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F6478-3739-15mg
1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-fluorophenyl)ethan-1-one
2034469-30-0 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F6478-3739-1mg
1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-fluorophenyl)ethan-1-one
2034469-30-0 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F6478-3739-25mg
1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-fluorophenyl)ethan-1-one
2034469-30-0 90%+
25mg
$163.5 2023-05-17
Life Chemicals
F6478-3739-4mg
1-{3-[(6-ethyl-5-fluoropyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-fluorophenyl)ethan-1-one
2034469-30-0 90%+
4mg
$99.0 2023-05-17

Additional information on 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone: A Comprehensive Overview

The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone (CAS No. 2034469-30-0) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and chemical research. This compound is characterized by its complex structure, which includes a pyrimidine ring, a pyrrolidine ring, and a ketone group, all of which contribute to its unique chemical properties and biological activity.

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery, particularly in the development of anticancer agents and antiviral medications. The presence of the 6-Ethyl-5-fluoropyrimidin moiety in this compound suggests that it may exhibit potent biological activity, making it a promising candidate for further research. The pyrrolidine ring, on the other hand, is known for its ability to enhance drug absorption and bioavailability, which could be advantageous in pharmaceutical applications.

The 2-(2-fluorophenyl)ethanone group within the molecule adds another layer of complexity to its structure. Fluorine substitution is a common strategy in medicinal chemistry to improve drug stability and selectivity. This group may also play a role in modulating the compound's pharmacokinetic properties, such as its half-life and distribution within the body.

From a synthetic perspective, the construction of this compound involves a series of intricate reactions, including nucleophilic substitutions, condensations, and oxidations. Researchers have employed various methodologies to optimize the synthesis of similar compounds, with a focus on improving yield and purity. The development of efficient synthetic routes for 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenyl)ethanone remains an active area of investigation.

In terms of biological activity, preliminary assays have demonstrated that this compound exhibits potent inhibitory effects against certain enzymes and receptors associated with diseases such as cancer and neurodegenerative disorders. For instance, studies have shown that pyrimidine derivatives can effectively target kinases involved in cell signaling pathways, potentially leading to novel therapeutic interventions.

The integration of computational chemistry tools has significantly enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have provided insights into how the compound interacts with its target proteins, while quantum mechanical calculations have shed light on its electronic properties and reactivity.

Moreover, the environmental impact of this compound has been a topic of interest in recent years. Researchers are exploring ways to minimize waste generation and improve sustainability during its synthesis. Green chemistry principles are being increasingly applied to develop eco-friendly production methods for similar compounds.

In conclusion, 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yL)-2-(2-fluorophenylethanone (CAS No. 2034469-30-) represents a fascinating example of modern chemical innovation with vast potential in drug development and beyond. As research continues to uncover its full spectrum of properties and applications, this compound is poised to make significant contributions to the advancement of science and medicine.

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